molecular formula C21H28Si B14498489 1,1-Bis(2,4,6-trimethylphenyl)siletane CAS No. 63491-93-0

1,1-Bis(2,4,6-trimethylphenyl)siletane

Cat. No.: B14498489
CAS No.: 63491-93-0
M. Wt: 308.5 g/mol
InChI Key: HFVPPWNGDBOLEW-UHFFFAOYSA-N
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Description

1,1-Bis(2,4,6-trimethylphenyl)siletane is a silacyclobutane derivative featuring two 2,4,6-trimethylphenyl (mesityl) groups bonded to a silicon atom within a four-membered ring structure. The mesityl substituents are known for imparting significant steric hindrance, which influences reactivity, thermal stability, and conformational preferences .

Properties

CAS No.

63491-93-0

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

1,1-bis(2,4,6-trimethylphenyl)siletane

InChI

InChI=1S/C21H28Si/c1-14-10-16(3)20(17(4)11-14)22(8-7-9-22)21-18(5)12-15(2)13-19(21)6/h10-13H,7-9H2,1-6H3

InChI Key

HFVPPWNGDBOLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si]2(CCC2)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(2,4,6-trimethylphenyl)siletane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction conditions include:

    Reagents: 2,4,6-trimethylphenylmagnesium bromide, silicon tetrachloride

    Solvent: Anhydrous ether

    Temperature: Room temperature to reflux

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(2,4,6-trimethylphenyl)siletane can undergo various chemical reactions, including:

    Oxidation: The silicon center can be oxidized to form silanols or siloxanes.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes under mild to moderate temperatures.

Major Products:

    Oxidation: Silanols, siloxanes

    Substitution: Halogenated or nitro-substituted derivatives

    Hydrosilylation: Organosilicon compounds with various functional groups

Scientific Research Applications

1,1-Bis(2,4,6-trimethylphenyl)siletane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Materials Science:

    Biology and Medicine:

    Industry: Used in the production of specialty chemicals and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2,4,6-trimethylphenyl)siletane largely depends on the specific reaction or application. In general, the silicon center can act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups provide steric protection and can influence the reactivity of the silicon center. The molecular targets and pathways involved would vary based on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

1,1-Bis(2,6-dimethylphenyl)siletane (CAS 656824-69-0)

Key Differences :

  • Substituent Positions : The absence of a methyl group at the 4-position of the aryl rings in 1,1-Bis(2,6-dimethylphenyl)siletane reduces steric bulk compared to the 2,4,6-trimethylphenyl variant.
  • Conformational Stability : Both compounds likely adopt a chair-like conformation due to the constraints of the silacyclobutane ring. However, the additional methyl groups in the 2,4,6-trimethylphenyl analog may increase ring strain and hinder rotational freedom .
  • Reactivity : Reduced steric hindrance in the 2,6-dimethylphenyl derivative could enhance its susceptibility to ring-opening reactions or nucleophilic attack at the silicon center compared to the more hindered 2,4,6-trimethylphenyl variant.

Dimesityldichlorosilane (CAS Not Provided)

Key Differences :

  • Silicon Environment : Dimesityldichlorosilane features a linear SiCl₂ center, whereas 1,1-Bis(2,4,6-TMP)siletane incorporates a strained silacyclobutane ring.
  • Reactivity : The dichlorosilane is highly reactive toward hydrolysis and nucleophiles due to the labile Si–Cl bonds. In contrast, the silacyclobutane’s ring structure may stabilize the silicon center, reducing its reactivity under similar conditions .
  • Applications : Dichlorosilanes are precursors in silicone synthesis, while silacyclobutanes are explored for their unique ring-opening polymerization behavior .

Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (CAS 162881-26-7)

Key Differences :

  • Central Atom : Phosphorus vs. silicon. The phosphine oxide derivative is a photoinitiator (e.g., Irgacure 819DW), whereas silacyclobutanes are studied for their electronic and catalytic properties .
  • Steric Effects : Both compounds utilize 2,4,6-trimethylphenyl groups for steric protection. However, the phosphine oxide’s trigonal pyramidal geometry allows for different packing and solubility compared to the planar silacyclobutane ring .

Research Findings and Limitations

  • Steric and Electronic Effects : The 2,4,6-trimethylphenyl substituents in silacyclobutanes enhance thermal stability but limit accessibility to the silicon center for chemical reactions .

Data Gaps :

  • No direct experimental data (e.g., bond angles, spectral data) for 1,1-Bis(2,4,6-TMP)siletane is available in the provided evidence.
  • Comparisons rely on extrapolation from structural analogs, necessitating further studies to validate properties.

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